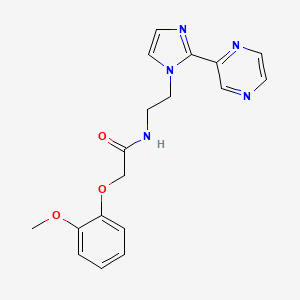

2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of scientists at Merck Research Laboratories.

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

- Coordination Complexes: Pyrazole-acetamide derivatives, related to 2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by various spectroscopic methods, demonstrate how hydrogen bonding influences their self-assembly processes (Chkirate et al., 2019).

- Antioxidant Activity: The antioxidant activities of these pyrazole-acetamide ligands and their complexes were evaluated using different assays. This indicates the potential utility of such compounds in fields requiring antioxidant properties (Chkirate et al., 2019).

Pharmacological Potential

- Docking and Assays: A study focused on the computational and pharmacological evaluation of various heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole compounds, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives demonstrate various degrees of binding and inhibitory effects in different assays, showing the potential of such compounds in medicinal chemistry (Faheem, 2018).

Synthesis and Catalytic Properties

- Catalytic Synthesis: The synthesis of related compounds involves catalytic processes, highlighting the versatility of such chemical structures in organic synthesis. For instance, the synthesis of a novel compound 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol using sodium impregnated on activated chicken eggshells as a catalyst illustrates the innovative approaches in synthetic chemistry involving pyrazole derivatives (Mardiana et al., 2017).

Antioxidant and Anti-inflammatory Properties

- Antioxidant Phenolic Compounds: The study of walnut kernels, a source of phenolic compounds, demonstrates the antioxidant properties of such compounds. This suggests potential applications in food preservation and pharmaceutical industries, where antioxidant properties are valuable (Zhang et al., 2009).

- Anti-inflammatory Activities: The synthesis and characterization of thiazole derivatives incorporating pyrazole moiety were assessed for anti-microbial activities. This highlights the potential of these compounds in developing novel anti-inflammatory drugs (Saravanan et al., 2010).

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-15-4-2-3-5-16(15)26-13-17(24)21-8-10-23-11-9-22-18(23)14-12-19-6-7-20-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCFSZAWDJEPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-3-[(2-methylphenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2922595.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate](/img/structure/B2922600.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2922607.png)

![Methyl 2-[4-phenyl-2-(2-pyridinyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2922615.png)